C4 Substituent Pharmacophore Comparison: 4-Methoxyphenoxy Ether vs. 4-Ketone Series (PDE9 vs. Multi-Target Screening Profile)
The target compound carries a C4 4-methoxyphenoxy ether linkage. In contrast, the N-substituted pyrazolo[3,4-d]pyrimidine ketone series disclosed in US9617269 (e.g., Compounds WYQ-46, WYQ-78, WYQ-95) features a carbonyl at the C4 position [1]. This carbonyl is critical for a key hydrogen-bond interaction with the invariant glutamine in the PDE9 active site, yielding PDE9A IC50 values of 6 nM (WYQ-46), 45 nM (WYQ-78), and 52 nM (WYQ-95) [1]. The 4-methoxyphenoxy ether of the target compound cannot form this same hydrogen bond, which is consistent with its distinct screening profile: it was profiled in orthogonal assays (GPR151 cell-based agonist, FBW7 AlphaScreen activator, MITF AlphaScreen inhibitor) rather than PDE9 . No PDE9 inhibition data are reported for the target compound. Direct quantitative inhibition data in the same assay format are not publicly available for the target compound; the comparison relies on class-level inference from distinct screening profiles.
| Evidence Dimension | C4 substituent structure and resulting target engagement profile |
|---|---|
| Target Compound Data | 4-(4-methoxyphenoxy) ether; screened in GPR151, FBW7, MITF assays (Scripps SRIMSC) ; no PDE9 IC50 reported |
| Comparator Or Baseline | WYQ-46 (4-ketone): PDE9A IC50 = 6 nM; WYQ-78: PDE9A IC50 = 45 nM; WYQ-95: PDE9A IC50 = 52 nM [1] |
| Quantified Difference | Qualitative difference in screening destination; PDE9 activity present for ketone series, absent from target compound profile |
| Conditions | PDE9A inhibition assay (BindingDB) for comparator; GPR151 cell-based HTS, FBW7 AlphaScreen, MITF AlphaScreen (Scripps) for target compound [1] |
Why This Matters
Procurement for PDE9-focused programs must strictly exclude the target compound, while programs targeting GPR151 or MITF pathways should avoid the ketone series – the C4 moiety dictates target class destination.
- [1] US Patent US9617269B2. N-substituted pyrazolo[3,4-D]pyrimidine ketone compound, and preparation process and use thereof. Also: BindingDB entries for BDBM317095 (WYQ-46, IC50 6 nM), BDBM317127 (WYQ-78, IC50 45 nM), BDBM50034638 (WYQ-95, IC50 52 nM). Available at: https://patents.google.com/patent/US9617269 View Source
